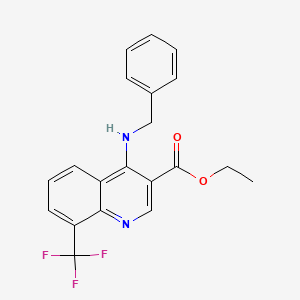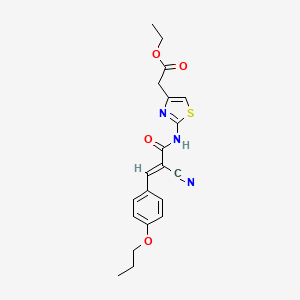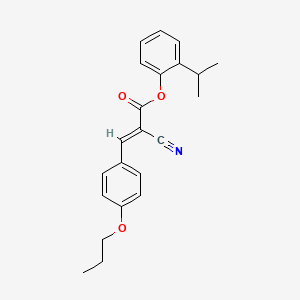
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their adhesive properties and are widely used in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-propoxyphenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, leading to the formation of different cyanoacrylate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various cyanoacrylate derivatives.
科学的研究の応用
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioadhesive in medical applications.
Medicine: Explored for its use in drug delivery systems due to its adhesive properties.
Industry: Utilized in the production of adhesives and sealants for various industrial applications.
作用機序
The mechanism of action of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its ability to form strong covalent bonds with various substrates. This property is primarily due to the presence of the cyano group, which acts as an electron-withdrawing group, making the compound highly reactive. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts.
類似化合物との比較
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
Comparison
Compared to other cyanoacrylates, (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate exhibits unique properties due to the presence of the ethylphenyl and propoxyphenyl groups. These groups enhance the compound’s adhesive properties and increase its reactivity, making it more suitable for specific applications in medicine and industry.
特性
IUPAC Name |
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-13-24-19-9-7-17(8-10-19)14-18(15-22)21(23)25-20-11-5-16(4-2)6-12-20/h5-12,14H,3-4,13H2,1-2H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLMZRBRSBIECK-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate](/img/structure/B7744956.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744981.png)
![Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744982.png)
![Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744990.png)

![Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7745005.png)
![3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B7745012.png)

![ethyl 2-[[(E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7745028.png)

![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate](/img/structure/B7745044.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7745056.png)
![2-[(4-Methylphenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B7745058.png)
![1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745069.png)
